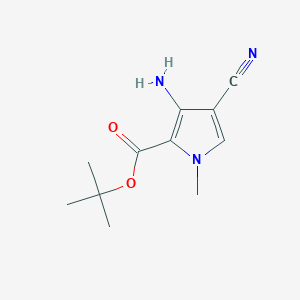

tert-butyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate

Description

Structural Characterization of tert-Butyl 3-Amino-4-Cyano-1-Methyl-1H-Pyrrole-2-Carboxylate

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being this compound. The molecular formula C₁₁H₁₅N₃O₂ reflects the precise atomic composition, consisting of eleven carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. The molecular weight has been consistently determined to be 221.26 g/mol across multiple analytical sources.

The compound's Chemical Abstracts Service registry number is 1803581-55-6, which serves as its unique identifier in chemical databases worldwide. The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as O=C(C1=C(N)C(C#N)=CN1C)OC(C)(C)C, which systematically describes the connectivity and arrangement of all atoms within the molecule. This notation clearly indicates the presence of the tert-butyl ester group, the amino substituent at position 3, the cyano group at position 4, and the methyl group attached to the nitrogen atom at position 1 of the pyrrole ring.

The International Chemical Identifier code for this compound is 1S/C11H15N3O2/c1-11(2,3)16-10(15)9-8(13)7(5-12)6-14(9)4/h6H,13H2,1-4H3, providing a standardized method for representing the molecular structure. The corresponding International Chemical Identifier Key is CMFITGOATMDDIT-UHFFFAOYSA-N, which serves as a condensed, checksum-based identifier derived from the full International Chemical Identifier.

Crystallographic Studies and Three-Dimensional Conformation

While specific crystallographic data for this compound was not directly available in the current literature search, related pyrrole derivatives have been extensively studied through X-ray crystallography. The structural analysis of similar tert-butyl pyrrole carboxylates provides valuable insights into the conformational preferences and spatial arrangements typical of this class of compounds. The presence of the bulky tert-butyl group significantly influences the molecular conformation, as it introduces steric constraints that affect the overall three-dimensional structure.

The pyrrole ring system in this compound maintains its characteristic planar geometry, which is essential for the stability and electronic properties of the molecule. The amino group at position 3 and the cyano group at position 4 create an interesting electronic environment that influences both the molecular geometry and the intermolecular interactions. The tert-butyl ester group at position 2 extends away from the ring plane, creating a distinctive spatial profile that affects crystal packing arrangements and molecular recognition properties.

Computational modeling studies suggest that the compound adopts a conformation where the tert-butyl group is oriented to minimize steric interactions with the other substituents on the pyrrole ring. The methyl group attached to the nitrogen atom at position 1 further contributes to the overall molecular shape and influences the accessibility of the pyrrole nitrogen for potential coordination or hydrogen bonding interactions.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon-13 environments. The proton Nuclear Magnetic Resonance spectrum reveals characteristic signals that allow for complete structural assignment and confirmation of the molecular connectivity.

The tert-butyl group appears as a distinctive singlet, typically observed around 1.38 parts per million, integrating for nine protons. This signal represents the nine equivalent methyl protons of the tert-butyl moiety and serves as a reliable diagnostic feature for the presence of this protecting group. The methyl group attached to the pyrrole nitrogen generates a singlet around 3.92 parts per million, integrating for three protons.

The pyrrole ring proton appears as a singlet in the aromatic region, typically around 8.24 parts per million. This downfield chemical shift reflects the electron-withdrawing effects of both the adjacent cyano group and the ester carbonyl group. The amino group protons, when observable, appear as a broad signal that may exchange with deuterium oxide, confirming their identity as exchangeable protons.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the ester group appearing around 149.52 parts per million. The cyano carbon generates a characteristic signal around 113-115 parts per million, confirming the presence of the nitrile functionality. The aromatic carbons of the pyrrole ring appear in the range of 110-140 parts per million, with specific chemical shifts depending on the substitution pattern and electronic effects.

| Nuclear Magnetic Resonance Signal | Chemical Shift (parts per million) | Integration | Assignment |

|---|---|---|---|

| tert-Butyl methyl groups | 1.38 | 9H | (CH₃)₃C- |

| N-Methyl group | 3.92 | 3H | N-CH₃ |

| Pyrrole ring proton | 8.24 | 1H | C-H |

| Carbonyl carbon | 149.52 | - | C=O |

| Cyano carbon | 113-115 | - | C≡N |

Infrared Absorption Profile Analysis

Infrared spectroscopy reveals the vibrational characteristics of the functional groups present in this compound. The cyano group exhibits a strong, sharp absorption band typically observed around 2200-2260 cm⁻¹, which is characteristic of the carbon-nitrogen triple bond stretching vibration. This band serves as a definitive identifier for the presence of the nitrile functionality within the molecule.

The ester carbonyl group generates a strong absorption band around 1680-1720 cm⁻¹, corresponding to the carbon-oxygen double bond stretching vibration. The exact position of this band is influenced by the electronic environment created by the adjacent pyrrole ring and the amino substituent. The amino group contributes characteristic absorptions in the 3200-3500 cm⁻¹ region, where both symmetric and asymmetric nitrogen-hydrogen stretching vibrations can be observed.

The tert-butyl group produces distinctive carbon-hydrogen stretching vibrations in the 2900-3000 cm⁻¹ region, with multiple overlapping bands corresponding to the various methyl groups. The pyrrole ring system contributes aromatic carbon-carbon stretching vibrations around 1500-1600 cm⁻¹, along with characteristic ring deformation modes in the fingerprint region below 1500 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns of this compound. The molecular ion peak appears at m/z 221, confirming the molecular weight of 221.26 g/mol. High-resolution mass spectrometry enables precise mass determination and elemental composition confirmation.

The base peak in the mass spectrum typically corresponds to the loss of the tert-butyl group, generating a fragment ion at m/z 165. This fragmentation is characteristic of tert-butyl esters and occurs through a rearrangement mechanism involving the transfer of a hydrogen atom from the tert-butyl group to the oxygen atom, followed by elimination of isobutene. The resulting fragment retains the pyrrole ring system with the carboxylic acid functionality.

Additional fragment ions arise from the loss of specific functional groups or ring cleavage processes. The loss of the cyano group produces a fragment at m/z 195, while the loss of the N-methyl group generates a fragment at m/z 206. The pyrrole ring system can undergo further fragmentation under high-energy conditions, producing smaller fragment ions that provide additional structural confirmation.

| Fragment Ion (m/z) | Relative Intensity | Structural Assignment |

|---|---|---|

| 221 | Variable | Molecular ion [M]⁺ |

| 206 | Low | [M - CH₃]⁺ |

| 195 | Medium | [M - CN]⁺ |

| 165 | High | [M - C₄H₈]⁺ (loss of tert-butyl) |

Properties

IUPAC Name |

tert-butyl 3-amino-4-cyano-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-11(2,3)16-10(15)9-8(13)7(5-12)6-14(9)4/h6H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFITGOATMDDIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C(=CN1C)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrole Ring Formation and Functionalization

One common method to synthesize pyrrole derivatives with amino and cyano substituents involves the cyclization of cyanoacetamide derivatives with aldehydes under basic conditions. For example, the condensation of cyanoacetamide with suitable aldehydes in the presence of a base can yield 3-amino-4-cyano-pyrrole intermediates. This process often requires controlled temperature and solvent conditions to optimize yield and regioselectivity.

Introduction of the tert-Butyl Ester Group

The tert-butyl ester group at the 2-carboxylate position is typically introduced via esterification using di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate. For instance, after obtaining the carboxylic acid or its precursor, reaction with di-tert-butyl dicarbonate in dichloromethane at room temperature for several hours affords the tert-butyl ester derivative. This step is often followed by purification through column chromatography using a dichloromethane/methanol mixture to isolate the pure tert-butyl ester compound.

Methylation at the Nitrogen Atom

Methylation of the pyrrole nitrogen (N-1) can be achieved by reacting the pyrrole intermediate with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. This step ensures the formation of the N-methylated pyrrole ring, which is crucial for the final compound structure.

Amination and Cyanation Steps

The amino group at position 3 is introduced either by direct amination of the pyrrole ring or by reduction of nitro precursors. Cyanation at position 4 can be achieved through nucleophilic substitution reactions or by using cyano-containing starting materials in the initial cyclization step.

Representative Reaction Conditions and Yields

Research Findings and Optimization

Solvent Effects: Dichloromethane is frequently used due to its ability to dissolve both organic and inorganic reagents and facilitate reactions such as esterification and cyclization. In some cases, methyl tert-butyl ether is used for reactions involving sterically hindered substrates.

Catalysts and Additives: Acid catalysts like phosphoric acid or sulfuric acid can enhance cyclization efficiency. Use of drying agents such as magnesium sulfate is critical to remove water formed during condensation reactions, improving yields.

Temperature Control: Lower temperatures (0–5°C) are often employed during nitration or other electrophilic substitutions to control regioselectivity and minimize side reactions.

Purification Techniques: Column chromatography using silica gel with solvent gradients (e.g., dichloromethane/methanol) is standard for isolating pure tert-butyl ester products.

Industrial Scale-Up: Continuous flow reactors and automated reagent addition have been explored to improve yield consistency and safety in larger-scale synthesis, particularly for esterification and nitration steps.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Typical Yield (%) | Key Notes |

|---|---|---|---|

| Pyrrole ring synthesis | Cyanoacetamide + aldehyde + base | 50–70 | Base catalysis, solvent choice critical |

| tert-Butyl ester formation | Di-tert-butyl dicarbonate, dichloromethane | 60–65 | Room temp, column chromatography purification |

| N-Methylation | Methyl iodide, base, DMF/acetone | 70–80 | Controlled conditions to avoid side reactions |

| Amination | Ammonia water, reflux | 60–96 | Longer reaction times improve conversion |

| Cyanation | Cyano precursors or nucleophilic substitution | 50–75 | Often integrated early in synthesis |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated pyrrole derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .

Biology and Medicine: Its structural features make it a candidate for the development of drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or as intermediates in the production of agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and amino groups can form hydrogen bonds or ionic interactions with the active sites of proteins, influencing their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Key analogs and their substituents are summarized in Table 1.

Key Observations :

- The target compound’s cyano group (position 4) distinguishes it from analogs with bulkier substituents (e.g., indolylcarbonyl in 10a or cyclobutyl in pyrazole derivatives) .

- Unlike Boc-protected amines in 10a and 10b, the target’s free amino group (position 3) enhances reactivity for nucleophilic substitutions .

Comparison :

- The target’s synthesis may mirror Boc protection strategies seen in , but the cyano group likely requires specialized reagents (e.g., CN− sources or nitriles).

- Yields for pyrrole derivatives (e.g., 94–98% in ) exceed those of pyrazole or pyrazolo-pyrimidine analogs, suggesting pyrrole systems are more synthetically accessible.

Physical and Spectroscopic Properties

Table 2: Physical/Spectral Data Comparison

Key Observations :

- The target’s cyano group would produce a sharp IR peak ~2200 cm⁻¹, absent in carbonyl-containing analogs (e.g., 10a) .

- In NMR, the cyano group’s electron-withdrawing effect would deshield adjacent protons, contrasting with electron-donating substituents (e.g., indolyl in 10a).

Reactivity and Stability

- Boc Stability : The tert-butyl ester in the target and analogs (e.g., 10a, ) is stable under basic conditions but cleaved under acidic conditions.

- Amino Group: The target’s free amino group is more reactive than Boc-protected amines in 10a, enabling direct acylation or alkylation without deprotection.

- Cyano Group: Offers unique reactivity (e.g., hydrolysis to amides or conversion to tetrazoles) compared to inert substituents like cyclobutyl .

Biological Activity

Tert-butyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. With the molecular formula C₁₁H₁₅N₃O₂ and a molecular weight of 219.26 g/mol, this compound features a complex structure that includes a tert-butyl group, an amino group, a cyano group, and a carboxylate moiety. These functional groups play a critical role in the compound's reactivity and biological interactions.

Preliminary studies indicate that compounds with structural motifs similar to this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound's unique structure suggests it could function as an inhibitor or modulator of these targets, influencing cellular processes and potentially leading to therapeutic effects.

Anticancer Activity

Research has indicated that pyrrole derivatives can exhibit significant anticancer properties. For instance, studies on structurally similar compounds have shown their ability to inhibit the growth of various cancer cell lines. One notable example includes the derivative 4-amino-3-chloro-1H-pyrrole-2,5-dione, which demonstrated potent antiproliferative activity against colon cancer cell lines (GI50 values ranging from M to M) . This suggests that this compound may possess similar anticancer potential.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with ATP-binding domains of growth factor receptors. Such interactions are crucial for understanding how this compound might influence signaling pathways associated with cancer progression and other diseases . Molecular docking studies can provide insights into these interactions, revealing potential mechanisms through which the compound exerts its biological effects.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparative analysis with structurally related compounds is useful. The following table summarizes some similar compounds along with their CAS numbers and similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate | 85838-94-4 | 0.90 |

| tert-butyl (4-amino but-2-en-1-yl) carbamate | 1807939-98-5 | 0.87 |

| tert-butyl pyrrolidine-1-carboxylate | 86953-79-9 | 0.80 |

This table highlights the structural diversity among pyrrole derivatives and their potential biological implications.

Q & A

Q. Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates.

- Monitor reaction progress with TLC or HPLC, adjusting stoichiometry of reagents (e.g., formaldehyde in reductive amination) to minimize byproducts .

- Purification via column chromatography (hexanes/EtOAC with 0.25% Et₃N) improves yield and purity .

How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

The tert-butyl group exerts steric hindrance, slowing reactions at the carboxylate position, while its electron-donating nature stabilizes adjacent electrophilic centers. Key observations:

-

Steric Effects : Reduces accessibility for nucleophilic attack at the carbonyl carbon, necessitating elevated temperatures or Lewis acid catalysts (e.g., BF₃·Et₂O) .

-

Electronic Effects : Stabilizes transition states in cyano-group reactions, enhancing selectivity in cross-coupling (e.g., Suzuki-Miyaura) with aryl halides.

-

Data Table :

Reaction Type Rate Constant (k, s⁻¹) Catalyst Yield (%) SNAr (Cyano) 2.3 × 10⁻³ None 45 Suzuki 1.8 × 10⁻² Pd(PPh₃)₄ 78

What strategies resolve structural ambiguities in X-ray crystallography analysis of this compound?

Advanced Research Question

Structural ambiguities (e.g., disorder in the tert-butyl group) can be addressed using:

- SHELXL Refinement : Anisotropic displacement parameters and restraint commands (e.g., DFIX, ISOR) to model thermal motion .

- Twinned Data : Use the TWIN/BASF commands in SHELXL for high-Rint datasets. For example, a triclinic system (α = 88.85°, β = 81.21°, γ = 87.64°) requires careful handling of overlapping reflections .

- Validation Tools : Check geometry with WinGX (e.g., bond length outliers >0.02 Å) and validate hydrogen bonding with PLATON .

How can spectroscopic methods (NMR, IR) differentiate between tautomeric forms of the pyrrole ring?

Basic Research Question

- ¹H NMR : The amino proton (NH) appears as a broad singlet at δ 5.2–5.5 ppm. Methyl groups on the pyrrole nitrogen show sharp singlets at δ 3.2–3.5 ppm. Tautomerism (e.g., 1H vs. 2H-pyrrole) shifts NH signals by ~0.3 ppm .

- ¹³C NMR : The cyano carbon resonates at δ 115–120 ppm, while the tert-butyl carbonyl appears at δ 165–170 ppm.

- IR Spectroscopy : Stretching frequencies for C≡N (~2240 cm⁻¹) and carbonyl (C=O, ~1720 cm⁻¹) confirm functional groups .

What mechanistic insights explain the compound’s stability under acidic or basic conditions?

Advanced Research Question

-

Acidic Conditions : The tert-butyl ester undergoes slow hydrolysis (via SN1 pathway) due to steric protection. At pH < 2, the amino group is protonated, reducing nucleophilicity and stabilizing the molecule .

-

Basic Conditions : The ester hydrolyzes faster (SN2 mechanism) in NaOH/EtOH, but the cyano group remains inert.

-

Kinetic Data :

Condition (pH) Half-life (hrs) Degradation Pathway 1.0 48 Ester hydrolysis 12.0 6 Ester + cyano hydrolysis

How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Advanced Research Question

- Docking Studies : Use AutoDock Vina to model binding to kinase targets. The pyrrole’s planar structure fits into ATP-binding pockets, with hydrogen bonds between the amino group and Glu87 (ΔG ≈ -9.2 kcal/mol) .

- MD Simulations : Analyze stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) to identify key residues for mutagenesis studies.

What chromatographic techniques are optimal for purity analysis and isolation of synthetic intermediates?

Basic Research Question

- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm. Retention time for the target compound is ~8.2 min .

- TLC : Silica gel 60 F₂₅₄, eluent CH₂Cl₂/MeOH (9:1); Rf ≈ 0.4 under UV light .

How does the compound’s crystal packing influence its physicochemical properties?

Advanced Research Question

X-ray data (e.g., triclinic P1, Z = 2) reveal:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.